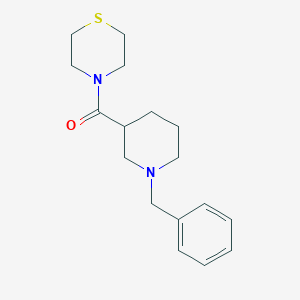![molecular formula C17H23FN2OS B6474287 4-{1-[(4-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640845-52-7](/img/structure/B6474287.png)
4-{1-[(4-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-{1-[(4-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many biologically active compounds . The piperidine ring is a nitrogen-containing heterocycle, and its derivatives are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of cyclic or acyclic precursors . The process may involve ring construction or functionalization of preformed rings . For instance, the synthesis of related compounds like 4-(4’-fluorophenyl)-piperidines involves the reaction of a precursor with a fluorinating agent .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The piperidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, esters of 3-oxocarboxylic acid can undergo dehydration in an acidic environment to form tetrahydropyridine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For instance, the compound 4-[(4-fluorophenyl)methyl]piperidine has a molecular weight of 193.26 and is a liquid or low melting solid .Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Piperidine derivatives have been found to exhibit a wide range of biological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. For example, the compound 4-[(4-fluorophenyl)methyl]piperidine is classified as a highly flammable liquid and vapor. It is also harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .
Orientations Futures
The future directions in the research and development of this compound could involve the design of new piperidine compounds with different biological profiles . This could be achieved through the exploration of different synthetic strategies and the investigation of the influence of steric factors on biological activity .
Propriétés
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2OS/c18-16-5-3-14(4-6-16)12-19-7-1-2-15(13-19)17(21)20-8-10-22-11-9-20/h3-6,15H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIWWJVUZDGTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N,6-trimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6474219.png)

![2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6474230.png)
![2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6474241.png)
![4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6474246.png)
![2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B6474247.png)
![2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6474248.png)
![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B6474253.png)
![4,6-difluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474257.png)
![2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline](/img/structure/B6474263.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[2-(cyclohex-1-en-1-yl)ethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6474273.png)
![4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6474276.png)
![6-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474284.png)
![2-(2-oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B6474285.png)
